Unii-14LM99T5WO, also known as (S)-[18F]OF-NB1, is a compound that has gained attention in the field of medical imaging, particularly for its role as a ligand for positron emission tomography (PET) imaging of the GluN2B subunit-containing N-methyl-D-aspartate receptors. These receptors are implicated in various neurological disorders, making the development of effective imaging agents crucial for both research and clinical applications.
The compound was synthesized as part of a research initiative aimed at developing PET ligands that can specifically target and visualize GluN2B subunits in the brain. The synthesis and evaluation of Unii-14LM99T5WO were reported in a study published in early 2023, where researchers focused on overcoming challenges associated with previous synthesis methods that resulted in racemization and the use of corrosive reagents .
Unii-14LM99T5WO is classified as a radiolabeled compound used primarily in neuroimaging. Its specific application is as a PET ligand, which allows for non-invasive imaging of brain receptors, providing valuable insights into their role in neurological conditions.
The synthesis of Unii-14LM99T5WO involved a two-step radiosynthesis process. This method was designed to yield enantiomerically pure forms of the compound while avoiding the pitfalls of previous synthesis techniques.
This approach not only enhanced the purity of the final product but also eliminated the need for highly corrosive reactants, making it more suitable for clinical applications .
The researchers employed advanced techniques such as autoradiography to assess the binding properties and selectivity of the synthesized ligands in brain tissues from rodents. The results indicated that (R)-[18F]OF-NB1 exhibited superior binding characteristics compared to its (S) counterpart, particularly in regions rich in GluN2B subunits .
Unii-14LM99T5WO possesses a complex molecular structure characteristic of its function as a ligand. The precise details regarding its molecular formula and structural configuration can be derived from chemical databases or specific publications detailing its synthesis.
The molecular weight and specific structural features are critical for understanding how Unii-14LM99T5WO interacts with its target receptors. Detailed spectroscopic data such as NMR (nuclear magnetic resonance) and mass spectrometry results would typically accompany such compounds to confirm their identity and purity.
The primary chemical reactions involving Unii-14LM99T5WO center around its binding interactions with GluN2B subunit-containing N-methyl-D-aspartate receptors. The ligand's ability to selectively bind to these receptors is crucial for its application in PET imaging.
In vitro studies demonstrated that (R)-[18F]OF-NB1 showed significant binding affinity towards GluN2B receptors, which was validated through blockade experiments using known antagonists. These experiments confirmed the specificity of Unii-14LM99T5WO for its target, showcasing its potential utility in clinical settings .
The mechanism by which Unii-14LM99T5WO operates involves its interaction with GluN2B subunits on N-methyl-D-aspartate receptors. Upon binding, it facilitates imaging through positron emission tomography by emitting signals detectable by PET scanners.
Quantitative assessments from PET imaging studies indicated that (R)-[18F]OF-NB1 had higher uptake and retention in brain regions with abundant GluN2B receptors compared to other ligands tested, underscoring its effectiveness as an imaging agent .
While specific physical properties such as melting point or solubility may not be readily available in public databases, they are essential for understanding the compound's behavior under various conditions.
The chemical stability and reactivity of Unii-14LM99T5WO are critical factors influencing its performance as a PET ligand. The absence of corrosive reagents during synthesis enhances its safety profile for potential human use.
Relevant analyses would typically include:
Unii-14LM99T5WO is primarily utilized in neuroimaging research to visualize and study GluN2B subunit-containing N-methyl-D-aspartate receptors in vivo. This capability is particularly valuable for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4